molecular formula C6H7N3O4S B11791600 2-(Methylsulfonyl)-5-nitropyridin-4-amine

2-(Methylsulfonyl)-5-nitropyridin-4-amine

Cat. No.: B11791600
M. Wt: 217.21 g/mol
InChI Key: QXDKXLGZTYCYHY-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitropyridin-4-amine (CAS 1415387-40-4) is a chemically pure nitropyridine derivative of significant value in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate, particularly in the construction of complex heterocyclic scaffolds. Recent scientific literature highlights its strategic application in an improved, multigram-scale synthesis of AZD7648, a novel and highly selective DNA-dependent protein kinase (DNA-PK) inhibitor . In this optimized route, the methylsulfonyl group acts as a superior leaving group, enabling efficient nucleophilic aromatic substitution reactions that enhance chemo-selectivity and simplify purification, thereby avoiding the need for expensive palladium catalysts . With a molecular formula of C 6 H 7 N 3 O 4 S and a molecular weight of 217.20 g/mol , this building block combines the strong electron-withdrawing properties of the nitro and methylsulfonyl groups, making the pyridine ring highly receptive to nucleophilic attack. This reactivity profile makes it an invaluable tool for medicinal chemists designing targeted therapies, especially in the field of oncology where DNA-PK inhibition is a promising mechanism. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new synthetic pathways and develop potential drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-methylsulfonyl-5-nitropyridin-4-amine

InChI

InChI=1S/C6H7N3O4S/c1-14(12,13)6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8)

InChI Key

QXDKXLGZTYCYHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-]

Origin of Product

United States

Computational and Theoretical Investigations of 2 Methylsulfonyl 5 Nitropyridin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of molecules. nih.govnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometries and compute various electronic and spectroscopic parameters for substituted pyridines. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic properties, which in turn dictate its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A small energy gap suggests that the molecule can be easily excited and is generally more reactive. irjweb.com

For 2-(Methylsulfonyl)-5-nitropyridin-4-amine, the presence of strong electron-withdrawing groups (the methylsulfonyl and nitro groups) is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating amino group would conversely raise the energy of the HOMO. This combination typically results in a relatively small HOMO-LUMO energy gap, indicating high chemical reactivity, particularly towards nucleophiles. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies The following data is illustrative, based on typical values for structurally similar nitro-aromatic compounds calculated using DFT methods.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-3.20
Energy Gap (ΔE)3.65

Key parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = (I + A) / 2. researchgate.net

Electrophilicity Index (ω): This parameter measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). nih.gov A high electrophilicity index points to a good electrophile. mdpi.com

The electron-deficient nature of the pyridine (B92270) ring in this compound, enhanced by the nitro and sulfonyl groups, would result in a high electrophilicity index, confirming its susceptibility to nucleophilic attack.

Table 2: Representative Global Reactivity Descriptors Calculated from the illustrative energy values in Table 1.

ParameterValue
Ionization Potential (I)6.85 eV
Electron Affinity (A)3.20 eV
Chemical Hardness (η)1.825 eV
Chemical Softness (S)0.548 eV⁻¹
Electronegativity (χ)5.025 eV
Electrophilicity Index (ω)6.92 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov Negative regions (typically colored red or yellow) indicate an excess of electron density and are attractive to electrophiles, while positive regions (colored blue) indicate electron deficiency and are targets for nucleophiles. nih.govresearchgate.net

For this compound, the MEP map would be expected to show:

Intense negative potential (red): Localized over the highly electronegative oxygen atoms of the nitro and methylsulfonyl groups. These areas represent the most likely sites for interaction with electrophiles or for hydrogen bonding. nih.gov

Positive potential (blue): Concentrated around the hydrogen atoms of the amino group and on the pyridine ring, particularly at the carbon atoms bonded to the electron-withdrawing groups. The carbon at the C2 position, bonded to the methylsulfonyl group, is expected to be a significant electrophilic center, making it a prime target for nucleophilic attack. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Beyond static reactivity prediction, computational chemistry can model the entire pathway of a chemical reaction. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the methylsulfonyl group serves as an effective leaving group, activated by the electron-withdrawing nitro group. acs.org

Computational modeling can map the energy profile of the SNAr reaction. This process typically involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This leads to the formation of a high-energy transition state, followed by a relatively stable anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The methylsulfonyl group is expelled from the Meisenheimer complex, passing through a second transition state to yield the final substituted product.

Quantum chemical calculations can determine the energies of the reactants, products, intermediates, and transition states along this reaction coordinate. nih.gov The difference in energy between the reactants and the highest-energy transition state gives the activation energy (Ea) for the reaction, which is the primary determinant of the reaction rate. Such studies confirm that the presence of strong electron-withdrawing groups, like the nitro group, significantly stabilizes the Meisenheimer intermediate and lowers the activation energy, thereby accelerating the reaction. acs.org

Reactions are almost always conducted in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these environmental effects through various methods. arxiv.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species like transition states and intermediates. researchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. arxiv.org This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction energetics.

Incorporating solvation effects is critical, as polar solvents can significantly stabilize the charged intermediates and transition states in an SNAr reaction, thereby lowering the activation energy and altering the reaction rate compared to the gas phase. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Computational and theoretical methods provide crucial insights into the three-dimensional structure and dynamic behavior of molecules. For this compound, these investigations are essential for understanding its chemical reactivity and potential interactions. This section delves into the conformational preferences and intramolecular dynamics of this specific polysubstituted pyridine.

The spatial arrangement of the methylsulfonyl, nitro, and amino groups relative to the pyridine ring in this compound is determined by a delicate balance of electronic and steric effects. While the pyridine ring itself is an aromatic and thus largely planar system, its substituents can adopt various conformations.

Computational studies on analogous 2-sulfonylpyrimidine and 2-sulfonylpyridine compounds suggest that the methylsulfonyl group does not lie coplanar with the aromatic ring. nih.govnih.gov The lowest energy conformation is typically one where the C-S bond is rotated in such a way that the methyl group and one of the sulfonyl oxygen atoms are positioned out of the plane of the pyridine ring. This staggered conformation minimizes steric clashes with the adjacent substituents and the pyridine ring itself. The orientation of the methylsulfonyl group is crucial as it can influence the electronic communication between the substituent and the ring.

The 4-amino group, situated between the bulky methylsulfonyl group and the strongly electron-withdrawing nitro group, is expected to exhibit some degree of pyramidalization, although it will strive for planarity to maximize resonance with the pyridine ring. The planarity of the amino group is a key factor in its ability to donate electron density to the aromatic system.

The 5-nitro group, due to its strong resonance-withdrawing nature, tends to be coplanar with the pyridine ring to facilitate maximum electronic interaction. However, minor twisting may occur due to steric pressure from the adjacent 4-amino group.

Molecular dynamics simulations on substituted pyridine and aminopyridine derivatives have shown that while the pyridine ring maintains its rigidity, the exocyclic substituents can exhibit considerable flexibility. nih.govnih.gov For this compound, simulations would likely reveal significant rotational motion of the methyl group of the sulfonyl moiety and torsional flexibility of the amino group.

Table 4.3.1.1: Predicted Torsional Angles for the Substituents of this compound Note: These are estimated values based on analogous compounds in the absence of direct computational data for the specific molecule.

Torsional AngleAtoms InvolvedPredicted Angle (degrees)Rationale
Pyridine-SO2CH3C(3)-C(2)-S-C(methyl)~60-90Minimization of steric hindrance.
Pyridine-NH2C(3)-C(4)-N-H~180 (approaching planarity)Resonance stabilization.
Pyridine-NO2C(4)-C(5)-N-O~0 or 180 (coplanar)Maximization of resonance.

The proximity of the substituents on the pyridine ring of this compound gives rise to significant intramolecular interactions that dictate its conformational stability and dynamic properties.

A key interaction is the potential for intramolecular hydrogen bonding. Theoretical studies on related structures, such as ortho-(4-tolylsulfonamido)benzamides and complexes of nitrophthalic acids with pyridine, have highlighted the propensity for hydrogen bond formation between suitably positioned donor and acceptor groups. mdpi.comnih.gov In the case of this compound, two primary intramolecular hydrogen bonds are conceivable:

N-H···O (Nitro Group): A hydrogen bond can form between one of the hydrogen atoms of the 4-amino group and an oxygen atom of the adjacent 5-nitro group. This would result in the formation of a stable six-membered ring, which is a common motif in organic chemistry. This interaction would favor a planar arrangement of the amino and nitro groups relative to each other.

N-H···O (Sulfonyl Group): A weaker hydrogen bond might also exist between a hydrogen atom of the 4-amino group and one of the oxygen atoms of the 2-methylsulfonyl group, leading to the formation of a five-membered ring.

The rotation of the substituents around their bonds to the pyridine ring is associated with specific energy barriers. The rotational barrier for the methylsulfonyl group is expected to be significant due to steric hindrance from the adjacent amino group and the pyridine ring itself. Computational studies on the rotational barriers of sulfonyl groups on aromatic rings suggest that these barriers can be substantial. nih.gov

Similarly, the rotation of the amino group will be hindered by the presence of the flanking methylsulfonyl and nitro groups. The partial double bond character of the C4-N bond, arising from resonance with the pyridine ring and the nitro group, will also contribute to a higher rotational barrier.

Table 4.3.2.1: Estimated Rotational Energy Barriers for Substituents of this compound Note: These are qualitative estimations based on analogous systems in the absence of direct computational data.

Rotating GroupBondEstimated Rotational BarrierContributing Factors
MethylsulfonylC(2)-SModerate to HighSteric hindrance, electronic effects.
AminoC(4)-NModerateSteric hindrance, partial double bond character.
NitroC(5)-NLow to ModerateResonance stabilization of planar form.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylsulfonyl 5 Nitropyridin 4 Amine and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of a molecule. A combination of techniques would be necessary to fully elucidate the structure of 2-(Methylsulfonyl)-5-nitropyridin-4-amine, confirming the connectivity of atoms and the nature of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Experiments)

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group in the methylsulfonyl substituent. The chemical shifts (δ, in ppm), integration (number of protons), and coupling patterns (J, in Hz) would confirm their relative positions. For instance, the two protons on the pyridine ring would likely appear as distinct singlets or doublets depending on their environment, and the methyl group would present as a singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbons of the pyridine ring and the methyl carbon of the methylsulfonyl group. The chemical shifts would be indicative of their electronic environment, with carbons attached to electronegative atoms (like nitrogen and the sulfonyl group) appearing further downfield.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine C-H Expected downfield Expected downfield
Pyridine C-H Expected downfield Expected downfield

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy.

Exact Mass Determination: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS would confirm the molecular formula of this compound (C₆H₇N₃O₄S). The experimentally determined exact mass should match the theoretical calculated mass, providing strong evidence for the compound's identity.

Fragmentation Analysis: In tandem with techniques like tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecular ion can be analyzed. This would provide structural information by identifying characteristic losses of fragments, such as the loss of the methylsulfonyl group or the nitro group, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation. Key vibrational frequencies would be expected for the amine (N-H), nitro (N-O), and sulfonyl (S=O) groups.

Expected IR Absorption Bands (Note: This table is for illustrative purposes only, as experimental data is not available.)

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine) ~3300-3500
C-H stretch (aromatic/aliphatic) ~2850-3100
Asymmetric NO₂ stretch ~1500-1570
Symmetric NO₂ stretch ~1330-1370
Asymmetric SO₂ stretch ~1300-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions associated with the nitropyridine aromatic system. This technique is also valuable for monitoring reaction kinetics by observing changes in absorbance over time.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

To obtain definitive proof of the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Growing a suitable single crystal of the compound would allow for its analysis by X-ray diffraction. This analysis would yield fundamental crystallographic data.

Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, triclinic).

Space Group: This provides a detailed description of the symmetry elements within the crystal.

Unit Cell Parameters: These are the dimensions of the unit cell (lengths a, b, c, and angles α, β, γ).

This data would allow for the generation of a 3D model of the molecule, confirming bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)

Parameter Value
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined

Detailed Analysis of Molecular Conformation and Bond Geometries in the Crystalline State

Following extensive searches of scientific literature and crystallographic databases, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, a detailed analysis of its molecular conformation and precise bond geometries in the crystalline state is not publicly available at this time. This includes the lack of data on bond lengths, bond angles, and torsion angles that would define the three-dimensional structure of the molecule.

Characterization of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking, C-H...π Interactions)

Due to the absence of crystallographic data for this compound, a definitive characterization of its intermolecular interactions and supramolecular assembly remains unelucidated. While the molecular structure suggests the potential for various non-covalent interactions, such as hydrogen bonding involving the amine and nitro groups, as well as potential π-π stacking of the pyridine rings, experimental verification from crystal structure analysis is necessary to confirm and detail these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for the quantitative and qualitative assessment of intermolecular contacts within a crystal lattice. However, this analysis is contingent upon the availability of high-quality single-crystal X-ray diffraction data. As no such data has been reported for this compound, a Hirshfeld surface analysis and the generation of corresponding fingerprint plots to quantify the various intermolecular contacts have not been performed.

Advanced Diffraction Techniques (e.g., Powder X-Ray Diffraction) for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of solid-state characterization. Powder X-ray diffraction (PXRD) is a primary technique for investigating and identifying different polymorphic forms. A comprehensive search of the available scientific literature did not yield any studies on the polymorphism of this compound using PXRD or other advanced diffraction techniques. Therefore, there is currently no information on whether this compound exhibits polymorphism or data characterizing any potential different crystalline forms.

Synthetic Utility and Future Directions in Chemical Synthesis

2-(Methylsulfonyl)-5-nitropyridin-4-amine as a Core Building Block for the Synthesis of Diverse Chemical Entities

The strategic placement of the methylsulfonyl, nitro, and amino groups on the pyridine (B92270) ring of this compound makes it a valuable precursor for a wide range of chemical transformations. The electron-withdrawing nature of both the methylsulfonyl and nitro groups activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the selective replacement of leaving groups on the pyridine core, providing a straightforward route to highly substituted derivatives.

The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions to build more complex molecular architectures. Furthermore, the methylsulfonyl group itself can act as a leaving group under certain conditions or be modified to modulate the electronic and steric properties of the molecule. The versatility of pyridine sulfones as building blocks is exemplified by their use in the synthesis of polysubstituted pyridines, chromenes, and thiophenes. mdpi.com For instance, phenylsulfonylacetonitrile, a related sulfone, reacts with α,β-unsaturated nitriles to afford 2-amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines, highlighting the utility of the sulfonyl group in constructing highly functionalized pyridine rings. mdpi.com

Table 1: Representative Reactions of Functionalized Pyridines

Reactant 1Reactant 2ConditionsProductYield (%)Reference
PhenylsulfonylacetonitrileCinnamonitrileTEA, Ethanol (B145695), Reflux2-Amino-3-phenylsulfonyl-4-phenyl-5-cyanopyridine- mdpi.com
N-vinyl amideAlkyneTf2O, 2-ClPyrSubstituted PyridineGood acs.org
Inactivated saturated ketoneElectron-deficient enamineCu(II) catalyst, DMSO3-AcylpyridineGood organic-chemistry.org
1,2,3-TriazineSubstituted acetonitrile-Substituted PyridineHigh ccspublishing.org.cn

This table presents examples of reactions used to synthesize functionalized pyridines, a class of compounds to which this compound belongs.

Development of Novel Reagents and Catalytic Systems Based on Functionalized Pyridine Sulfones

The unique reactivity of pyridine sulfones has led to their exploration in the development of novel reagents and catalytic systems. The sulfonyl group can serve as a handle for introducing other functionalities or as a directing group in catalytic reactions. For example, pyridine sulfones can be converted into pyridyl sulfinates, which are effective nucleophilic reagents in palladium-catalyzed cross-coupling reactions for the synthesis of bipyridine derivatives. researchgate.net

Furthermore, the pyridine nitrogen in functionalized pyridine sulfones can act as a ligand for transition metals, enabling their use in catalysis. The electronic properties of the pyridine ring, and consequently the catalytic activity of the metal center, can be fine-tuned by altering the substituents on the ring. rsc.org While specific catalytic systems based on this compound have not been extensively reported, the broader class of functionalized pyridines is widely used in the development of ligands for various catalytic transformations, including C-H activation and cross-coupling reactions. iipseries.org

Strategies for Scaffold Diversity and Analog Generation through Systematic Derivatization

Systematic derivatization of the this compound core can lead to the generation of large libraries of analogs with diverse chemical and biological properties. The presence of multiple reaction sites allows for a modular approach to scaffold diversification.

Key derivatization strategies include:

Modification of the amino group: Acylation, alkylation, arylation, and sulfonylation of the amino group can introduce a wide variety of substituents.

Nucleophilic aromatic substitution: The activated pyridine ring can undergo SNAr reactions at positions ortho and para to the electron-withdrawing groups, allowing for the introduction of various nucleophiles.

Cross-coupling reactions: Conversion of the amino group to a halide or triflate enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C, C-N, and C-O bonds.

Reduction of the nitro group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, leading to a different set of derivatives.

This systematic approach to analog generation is crucial in medicinal chemistry for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov

Applications in Methodological Development for Heterocyclic Synthesis

The synthesis of functionalized pyridines and related heterocycles is an active area of research, with a focus on developing more efficient and sustainable methods. elsevier.com Functionalized pyridine sulfones, including structures related to this compound, play a role in advancing these methodologies.

There is a growing emphasis on developing synthetic routes that adhere to the principles of green chemistry, such as using environmentally benign solvents, reducing waste, and improving energy efficiency. researchgate.net The synthesis of pyridine derivatives has been explored using green methods, including microwave-assisted synthesis and reactions in aqueous media. nih.govrasayanjournal.co.in For instance, one-pot multicomponent reactions to synthesize novel pyridines have been developed under microwave irradiation in ethanol, offering advantages such as excellent yields, pure products, and short reaction times. nih.gov Visible-light-mediated synthesis is another green approach that has been successfully applied to the synthesis of pyridine analogs, eliminating the need for metal catalysts and hazardous solvents. acs.org

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. ccspublishing.org.cn The synthesis of highly functionalized pyridines can be achieved through cascade reactions. For example, a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles provides convenient access to a range of pyridine-containing products. ccspublishing.org.cn Similarly, oxidative one-pot sequential reactions of inactivated saturated ketones with electron-deficient enamines enable the efficient synthesis of 3-acylpyridines and pyridine-3-carboxylates through a cascade process. organic-chemistry.org

Integration of Computational Design and Experimental Synthesis in Functionalized Pyridine Chemistry

Computational chemistry plays an increasingly important role in the design and development of novel functionalized pyridines. nih.gov Molecular modeling and density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the pyridine ring, guide the design of synthetic targets, and elucidate reaction mechanisms. rsc.org For instance, computational studies have been used to understand the regioselectivity of C-H functionalization of pyridines. acs.org

The integration of computational design with experimental synthesis can accelerate the discovery of new molecules with desired properties. By predicting the electronic and steric effects of different substituents, computational methods can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested. This synergistic approach is particularly valuable in the development of new drugs and functional materials based on the pyridine scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(methylsulfonyl)-5-nitropyridin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves multi-step functionalization of pyridine derivatives. For example, sulfonylation and nitration sequences are critical. A methylsulfonyl group can be introduced via nucleophilic substitution or oxidation of thioether intermediates (e.g., using H₂O₂/AcOH). Nitration typically employs mixed acids (HNO₃/H₂SO₄), but regioselectivity must be controlled using directing groups. Reaction temperature and stoichiometry significantly affect yields; lower temperatures (0–5°C) may reduce side reactions like over-nitration. For analogous compounds, yields range from 4% to 91% depending on purification challenges (e.g., column chromatography for nitro-containing intermediates) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to distinguish aromatic protons (δ 8–9 ppm for nitro groups) and methylsulfonyl (δ ~3.3 ppm for CH₃).
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve regiochemistry and hydrogen-bonding networks. For nitro-pyridine derivatives, intermolecular N–H⋯N/O interactions are common, as seen in structurally similar compounds with dihedral angles <30° between aromatic rings .
  • Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factors <0.06 for high-confidence structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for nitro-sulfonyl pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. For example:

  • NMR vs. X-ray : If NMR suggests free rotation of the nitro group but X-ray shows a fixed conformation, evaluate temperature-dependent NMR or DFT calculations to model energy barriers.
  • Hydrogen bonding : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing crystallographic packing .
  • Cross-validate with IR spectroscopy to confirm functional group vibrations (e.g., S=O stretching at ~1300 cm⁻¹).

Q. What experimental design strategies optimize the synthesis of this compound for high-throughput applications?

  • Methodological Answer :

  • Parallel synthesis : Employ microwave-assisted reactions to reduce nitro-group introduction time (e.g., 30 min at 100°C vs. 12 hours conventionally).
  • Automated purification : Use flash chromatography systems with UV-triggered fraction collection for nitro intermediates, which often exhibit strong absorbance at 254 nm.
  • Yield optimization : Screen catalysts (e.g., FeCl₃ for nitration) and solvents (DCM vs. DMF) using DoE (Design of Experiments). For example, Suzuki-Miyaura coupling (used in analogous pyridine syntheses) achieves higher yields with Pd(PPh₃)₄ in toluene/water .

Q. How do steric and electronic effects of the methylsulfonyl group influence the reactivity of 5-nitropyridin-4-amine derivatives?

  • Methodological Answer :

  • Steric effects : The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Steric hindrance can slow down nucleophilic attacks (e.g., SNAr reactions).
  • Electronic effects : The –SO₂CH₃ group decreases electron density on the pyridine ring, enhancing stability toward oxidation but reducing reactivity in Pd-catalyzed cross-couplings.
  • Case study : In related thiadiazole derivatives, methylsulfonyl groups increase thermal stability (TGA data shows decomposition >200°C) but reduce solubility in polar aprotic solvents .

Key Recommendations for Researchers

  • Synthesis : Prioritize stepwise functionalization (sulfonylation before nitration) to avoid side reactions.
  • Characterization : Combine NMR, HRMS, and X-ray crystallography to resolve structural ambiguities.
  • Advanced Analysis : Use computational tools (Gaussian, CrystalExplorer) to model electronic effects and intermolecular interactions.

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